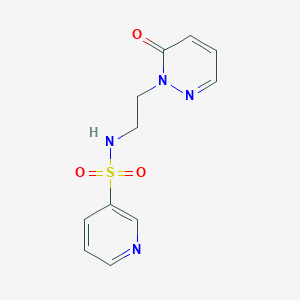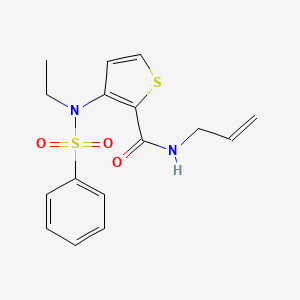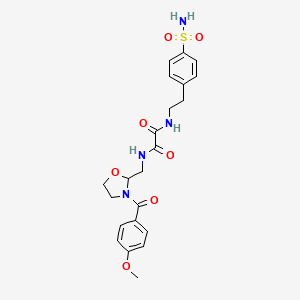
N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)pyridine-3-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)pyridine-3-sulfonamide" is a derivative of pyridine sulfonamide, a class of compounds known for their diverse biological activities. While the specific compound is not directly mentioned in the provided papers, the papers do discuss various sulfonamide derivatives with potential biological activities, such as antifungal, antibacterial, and anticancer properties. These compounds are characterized by the presence of a sulfonamide group attached to a pyridine ring, which is a common structural motif for many biologically active molecules.
Synthesis Analysis
The synthesis of sulfonamide derivatives typically involves multi-step reactions starting from substituted pyridines or pyridazine compounds. For instance, paper describes the synthesis of antifungal agents by starting from 4-chloropyridine-3-sulfonamide and converting it into various 1,2,4-triazole derivatives. Similarly, paper outlines a one-pot synthesis of N-(imidazo[1,2-a]pyridin-3-yl)sulfonamides using zinc chloride as a catalyst. Paper details the preparation of sulfanilamide derivatives from chloromaleic anhydride, and paper explores the synthesis of heterocyclic compounds containing a sulfonamido moiety through reactions with different active methylene compounds.
Molecular Structure Analysis
The molecular structure of sulfonamide derivatives is crucial for their biological activity. The dihedral angle between pyridine rings, the position of substituents, and the overall three-dimensional conformation can influence the binding affinity to biological targets. Paper provides insight into the molecular structure of a sulfonamide derivative, where the dihedral angle between the pyridine rings is reported, and the crystallographic analysis reveals how molecules are linked through hydrogen bonds.
Chemical Reactions Analysis
Sulfonamide derivatives can participate in various chemical reactions, which are essential for their synthesis and potential modifications to enhance biological activity. Paper discusses the cross-coupling reactions of 3-bromopyridine with sulfonamides catalyzed by copper(I) iodide, which is a method to synthesize N-(3-pyridinyl)-substituted sulfonamides. These reactions are important for creating a diverse array of sulfonamide derivatives with potential therapeutic applications.
Physical and Chemical Properties Analysis
The physical and chemical properties of sulfonamide derivatives, such as solubility, melting point, and stability, are important for their practical application as drugs. These properties are influenced by the molecular structure and substituents on the sulfonamide scaffold. While the papers provided do not directly discuss the physical and chemical properties of "N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)pyridine-3-sulfonamide," they do provide a foundation for understanding how different substituents and synthesis methods can affect these properties in related compounds.
Wissenschaftliche Forschungsanwendungen
Antimicrobial Agents
Sulfonamide compounds have been synthesized and evaluated for their potential as antimicrobial agents. Studies have explored the design, synthesis, and antimicrobial activity of pyridines and pyridine-based sulfa-drugs, demonstrating significant activity against various bacterial strains. For instance, compounds have been synthesized through regioselective alkylation and further processed to yield derivatives with promising antimicrobial properties (H. El‐Sayed, A. Moustafa, A. E. El-Torky, & E. A. Abd El‐Salam, 2017). Additionally, the synthesis and antibacterial evaluation of novel heterocyclic compounds containing a sulfonamido moiety have been pursued, identifying compounds with high antibacterial activities (M. E. Azab, M. Youssef, & E. A. El-Bordany, 2013).
Antifungal Activity
Research has also extended to the synthesis of sulfonamide derivatives with antifungal activity, particularly against strains causing candidiasis. Novel 4-substituted N-(5-amino-1H-1,2,4-triazol-3-yl)pyridine-3-sulfonamide derivatives have been synthesized and evaluated for their efficacy, with several compounds showing greater activity than fluconazole, especially against Candida albicans and Rhodotorula mucilaginosa (Krzysztof Szafrański, J. Sławiński, A. Kędzia, & E. Kwapisz, 2017).
Anticancer and Antioxidant Properties
The exploration of sulfonamides in anticancer research has led to the synthesis and evaluation of various chemical delivery systems based on sulfonamide compounds. These studies aim at developing novel therapeutic agents with enhanced specificity and reduced toxicity. For example, the synthesis and in vitro evaluation of various sulfonamide chemical delivery systems have been investigated for their potential in treating cerebral toxoplasmosis, showcasing the versatility of sulfonamide derivatives in drug design (M. Brewster, M. Deyrup, K. Seyda, & N. Bodor, 1991). Additionally, novel 1H-3-Indolyl derivatives have been designed, synthesized, and evaluated for their significant antioxidant activities, highlighting the potential of sulfonamide derivatives in combating oxidative stress-related diseases (M. A. Aziz, W. Shehab, A. A. Al-karmalawy, A. F. El-Farargy, & M. Abdellattif, 2021).
Eigenschaften
IUPAC Name |
N-[2-(6-oxopyridazin-1-yl)ethyl]pyridine-3-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N4O3S/c16-11-4-2-6-13-15(11)8-7-14-19(17,18)10-3-1-5-12-9-10/h1-6,9,14H,7-8H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAGQTWWEEXBIIO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)S(=O)(=O)NCCN2C(=O)C=CC=N2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)pyridine-3-sulfonamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-([2,3'-bipyridin]-4-ylmethyl)picolinamide](/img/structure/B2525784.png)


![N-(benzo[d][1,3]dioxol-5-yl)-2-(5-((2-fluorobenzyl)oxy)-2-methyl-4-oxopyridin-1(4H)-yl)acetamide](/img/structure/B2525788.png)
![ethyl 7-hydroxy-3-(2-methoxyphenyl)-8-[(2-methylpiperidin-1-yl)methyl]-4-oxo-4H-chromene-2-carboxylate](/img/structure/B2525790.png)


![2-(4-fluorobenzamido)-N-(4-fluorophenyl)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide](/img/structure/B2525795.png)
![2-[4-[[(2-Methylpropan-2-yl)oxycarbonylamino]methyl]phenyl]benzoic acid](/img/structure/B2525797.png)



![Methyl 3-[bis(2-fluorobenzoyl)amino]-4-methyl-2-thiophenecarboxylate](/img/structure/B2525806.png)
